An In-depth Technical Guide on the Structural Properties of 3-(1H-pyrazol-1-yl)propan-1-ol
An In-depth Technical Guide on the Structural Properties of 3-(1H-pyrazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural properties of 3-(1H-pyrazol-1-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and computational predictions to offer a robust profile. The guide covers fundamental molecular properties, proposed experimental protocols for its synthesis and characterization, and representative structural data. Visualizations of key workflows are provided to aid in experimental design and conceptual understanding.
Core Molecular Properties
3-(1H-pyrazol-1-yl)propan-1-ol is a bifunctional molecule featuring a nitrogen-rich pyrazole ring linked to a flexible propanol chain. This combination of a polar, aromatic heterocycle and a hydrophilic alcohol functional group dictates its chemical reactivity and potential for forming hydrogen bonds, making it a valuable building block in various synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O | Calculated |
| Molecular Weight | 126.16 g/mol | Calculated |
| IUPAC Name | 3-(1H-pyrazol-1-yl)propan-1-ol | IUPAC Nomenclature |
| CAS Number | Not directly available; related compounds exist | - |
| Predicted XlogP | -0.5 to 0.5 (estimated) | Computational |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Calculated |
| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens, hydroxyl oxygen) | Calculated |
Synthesis and Characterization Workflow
The synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol can be approached through several established methods for N-alkylation of pyrazoles. A common and effective strategy involves the reaction of pyrazole with a suitable three-carbon electrophile. The subsequent characterization relies on standard spectroscopic techniques to confirm the structure and purity of the final product.
Caption: Workflow for the synthesis and characterization of 3-(1H-pyrazol-1-yl)propan-1-ol.
Experimental Protocols
Synthesis of 3-(1H-pyrazol-1-yl)propan-1-ol
This protocol is based on the N-alkylation of pyrazole with 3-chloropropan-1-ol.
Materials:
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Pyrazole
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3-Chloropropan-1-ol
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
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Silica gel for column chromatography
Procedure:
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To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
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Add 3-chloropropan-1-ol (1.1 eq) dropwise to the suspension at room temperature.
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and pour it into cold water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 3-(1H-pyrazol-1-yl)propan-1-ol.
NMR Spectroscopy
Instrumentation:
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400 MHz NMR Spectrometer
Sample Preparation:
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Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Predicted ¹H NMR Data (in CDCl₃):
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Pyrazole Ring Protons:
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δ ≈ 7.5 ppm (d, 1H, H-5)
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δ ≈ 7.4 ppm (d, 1H, H-3)
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δ ≈ 6.2 ppm (t, 1H, H-4)
-
-
Propanol Chain Protons:
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δ ≈ 4.2 ppm (t, 2H, N-CH₂)
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δ ≈ 3.6 ppm (t, 2H, CH₂-OH)
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δ ≈ 2.1 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)
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δ ≈ 2.0-3.0 ppm (br s, 1H, -OH)
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Predicted ¹³C NMR Data (in CDCl₃):
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Pyrazole Ring Carbons:
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δ ≈ 139 ppm (C-3)
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δ ≈ 129 ppm (C-5)
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δ ≈ 105 ppm (C-4)
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Propanol Chain Carbons:
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δ ≈ 60 ppm (CH₂-OH)
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δ ≈ 50 ppm (N-CH₂)
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δ ≈ 33 ppm (-CH₂-CH₂-CH₂-)
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Mass Spectrometry
Instrumentation:
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Electrospray Ionization Mass Spectrometer (ESI-MS)
Sample Preparation:
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Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
Expected Results:
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The primary ion observed in positive ion mode would be the protonated molecule [M+H]⁺.
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Predicted [M+H]⁺: m/z = 127.0866
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Key fragmentation patterns would likely involve the loss of water (-18 Da) from the propanol side chain or cleavage of the propanol chain. The base peak for 1-propanol is often m/z 31, corresponding to [CH₂OH]⁺.[1][2]
Structural Geometry
While a crystal structure for 3-(1H-pyrazol-1-yl)propan-1-ol is not publicly available, representative bond lengths and angles can be inferred from similar N-substituted pyrazole structures characterized by X-ray crystallography. The pyrazole ring is planar, and the propanol chain adopts a flexible conformation.
| Parameter | Atom Pair/Triplet | Representative Value |
| Bond Lengths (Å) | ||
| N1-N2 | ~1.34 Å | |
| N2-C3 | ~1.33 Å | |
| C3-C4 | ~1.38 Å | |
| C4-C5 | ~1.36 Å | |
| C5-N1 | ~1.35 Å | |
| N1-C(propanol) | ~1.47 Å | |
| C-C (propanol) | ~1.52-1.54 Å | |
| C-O (propanol) | ~1.43 Å | |
| Bond Angles (°) | ||
| C5-N1-N2 | ~112° | |
| N1-N2-C3 | ~105° | |
| N2-C3-C4 | ~111° | |
| C3-C4-C5 | ~106° | |
| C4-C5-N1 | ~106° | |
| N2-N1-C(propanol) | ~125° | |
| C-C-C (propanol) | ~112° | |
| C-C-O (propanol) | ~110° |
Note: These values are estimations based on related crystal structures and may vary.
Potential Applications and Logical Relationships
The structural features of 3-(1H-pyrazol-1-yl)propan-1-ol suggest its utility as a versatile intermediate. The pyrazole moiety is a well-known pharmacophore found in various bioactive molecules, while the primary alcohol provides a convenient handle for further functionalization.
Caption: Logical relationships of the core structure to its potential applications.
Conclusion
3-(1H-pyrazol-1-yl)propan-1-ol is a compound with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its structural properties, methods for its preparation and analysis, and a framework for its potential applications. The provided protocols and data, while based on sound chemical principles and analogous systems, should be optimized and validated experimentally for specific research and development needs.




